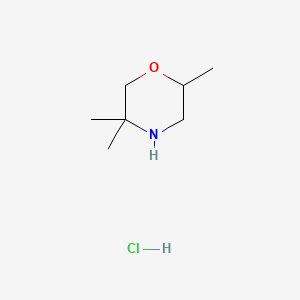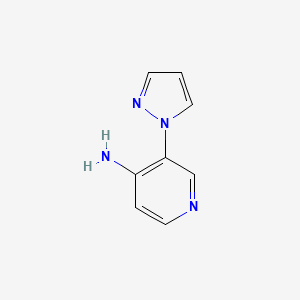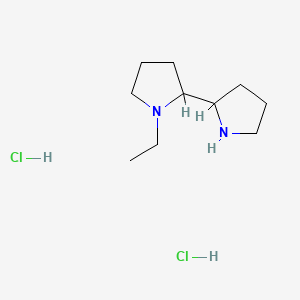
Potassium trifluoro(3-isobutylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-isobutylphenyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a trifluoroborate group attached to a 3-isobutylphenyl moiety, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-isobutylphenyl)borate can be synthesized through the reaction of 3-isobutylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-isobutylphenylboronic acid in an appropriate solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation of the product by filtration and washing with cold solvent to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient isolation techniques such as crystallization or precipitation to obtain the compound in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-isobutylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are often biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-isobutylphenyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(3-isobutylphenyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the trifluoroborate group is transferred to the palladium center, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(3-isobutylphenyl)borate is unique due to its specific structure, which includes an isobutyl group attached to the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other potassium trifluoroborates . Additionally, its stability and ease of handling make it a preferred reagent in various synthetic applications .
Eigenschaften
CAS-Nummer |
1426958-91-9 |
|---|---|
Molekularformel |
C10H13BF3K |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(2-methylpropyl)phenyl]boranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7-8H,6H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
JWFFSLVBHMWSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)CC(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)

![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![tert-butyl N-({4-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B13459390.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)







